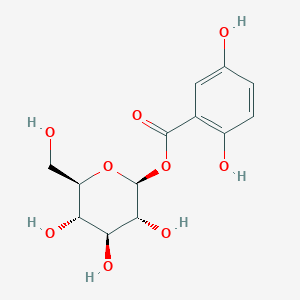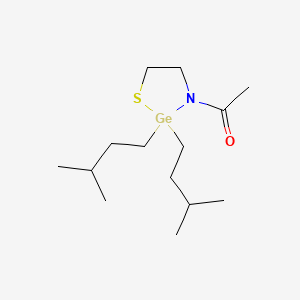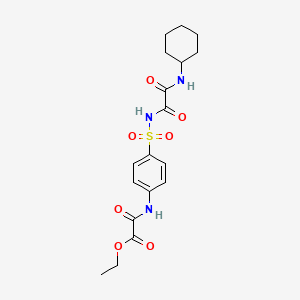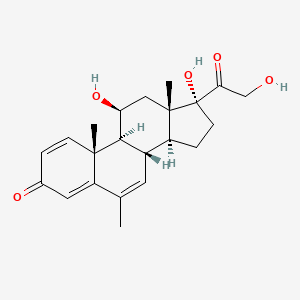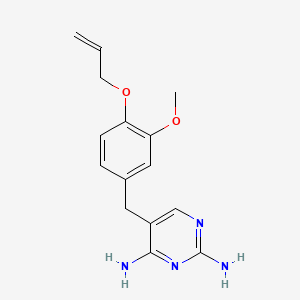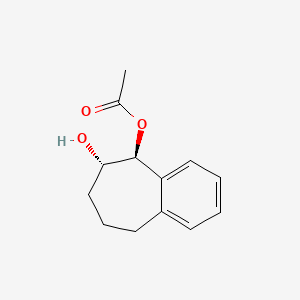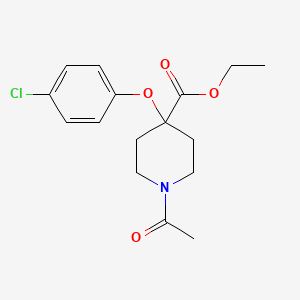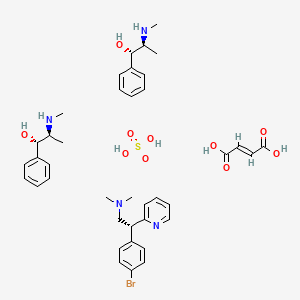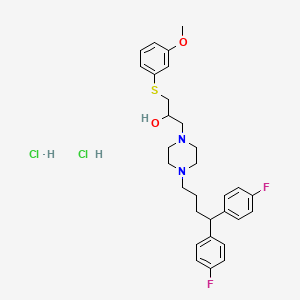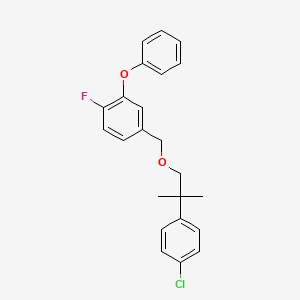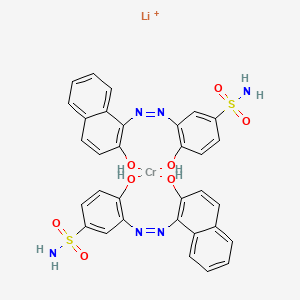
Lithium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzene-1-sulphonamidato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lithium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzene-1-sulfonamidato(2-)]chromate(1-) is a complex compound with a molecular formula of C32H26CrLiN6O8S2 and a molecular weight of 745.70 g/mol This compound is known for its unique structure, which includes a lithium ion, a chromate ion, and an azo dye ligand
Preparation Methods
The synthesis of Lithium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzene-1-sulfonamidato(2-)]chromate(1-) involves several steps. The primary synthetic route includes the reaction of 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzene-1-sulfonamide with lithium chromate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve
Properties
CAS No. |
83804-11-9 |
|---|---|
Molecular Formula |
C32H26CrLiN6O8S2+ |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
lithium;chromium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/2C16H13N3O4S.Cr.Li/c2*17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2*1-9,20-21H,(H2,17,22,23);;/q;;;+1 |
InChI Key |
QPMIPIWPXIPTDO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



